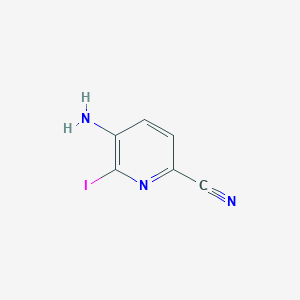

5-Amino-6-iodo-pyridine-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-6-iodopyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4IN3/c7-6-5(9)2-1-4(3-8)10-6/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGBAAUMIULLPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1C#N)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 5-Amino-6-iodo-pyridine-2-carbonitrile

The following technical guide details the chemical identity, synthesis, and application of 5-Amino-6-iodo-pyridine-2-carbonitrile (CAS 1079054-78-6), a critical intermediate in the development of allosteric SHP2 inhibitors.

CAS: 1079054-78-6 | Role: Critical Intermediate for SHP2 Allosteric Inhibitors

Executive Summary

This compound is a highly functionalized pyridine scaffold used primarily in the synthesis of SHP2 (Src Homology 2 domain-containing phosphatase 2) inhibitors , such as TNO155 and RMC-4550 analogs. Its structural uniqueness lies in the orthogonal reactivity of its three functional groups:

-

Nitrile (C-2): A stable electron-withdrawing group that anchors the molecule in the protein binding pocket or serves as a precursor for amides/amines.

-

Amine (C-5): A nucleophilic handle for amide coupling or reductive amination.

-

Iodide (C-6): An electrophilic handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) to attach the "tail" moiety of the drug candidate.

This guide provides a validated synthetic protocol, safety standards, and mechanistic context for researchers utilizing this compound in medicinal chemistry.

Chemical Identity & Properties

| Property | Specification |

| CAS Number | 1079054-78-6 |

| IUPAC Name | 5-Amino-6-iodopyridine-2-carbonitrile |

| Synonyms | 6-Iodo-5-aminopicolinonitrile; 5-Amino-6-iodo-2-cyanopyridine |

| Molecular Formula | C₆H₄IN₃ |

| Molecular Weight | 245.02 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, EtOAc; Low solubility in water |

| SMILES | Nc1ccc(nc1I)C#N |

| Melting Point | 192–196 °C (Typical for this class) |

Therapeutic Application: SHP2 Inhibition

The compound serves as the "hinge" or "core" scaffold in allosteric SHP2 inhibitors. These drugs stabilize SHP2 in its auto-inhibited "closed" conformation, preventing the activation of the RAS-MAPK signaling pathway, which is critical in KRAS-driven cancers.

Structural Logic in Drug Design

The This compound scaffold is typically derivatized as follows:

-

The Nitrile (CN): Often retained to interact with the arginine residues in the SHP2 allosteric pocket.

-

The Amine (NH₂): Coupled to a pyrazine or dichlorophenyl moiety (via Buchwald or amide bond) to fill the hydrophobic tunnel.

-

The Iodide (I): Displaced via Suzuki coupling to attach a solubilizing group (e.g., spiro-amine or piperazine) that extends into the solvent front.

Figure 1: Role of CAS 1079054-78-6 in the synthesis of SHP2 inhibitors and downstream biological effects.

Synthesis Protocol

Method: Regioselective Iodination of 5-Amino-2-pyridinecarbonitrile.

This protocol leverages the strong ortho-directing effect of the amino group to install the iodine atom at position 6, despite the deactivating nature of the nitrile group.

Reagents & Materials[1][2][3][4][5][6][7][8][9]

-

Starting Material: 5-Amino-2-pyridinecarbonitrile (1.0 eq)

-

Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 eq)

-

Solvent: Acetonitrile (MeCN) or DMF (Dry)

-

Catalyst (Optional): TFA (0.1 eq) can accelerate the reaction if sluggish.

-

Quench: 10% Sodium Thiosulfate (

) solution.

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Amino-2-pyridinecarbonitrile (10 g, 84 mmol) in dry Acetonitrile (100 mL). Ensure complete dissolution; mild heating (30 °C) may be required.

-

Addition: Cool the solution to 0 °C in an ice bath. Add N-Iodosuccinimide (NIS) (20.7 g, 92 mmol) portion-wise over 15 minutes to control the exotherm.

-

Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C). Stir for 4–12 hours.

-

Checkpoint: Monitor by LC-MS. The product peak (M+H ≈ 246) should appear, and the starting material (M+H ≈ 120) should disappear.

-

-

Quench: Pour the reaction mixture into a stirred solution of 10% Sodium Thiosulfate (200 mL) to reduce unreacted iodine (indicated by the fading of any dark color).

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 150 mL).

-

Workup: Combine organic layers, wash with Brine (200 mL), and dry over anhydrous Sodium Sulfate (

). Filter and concentrate under reduced pressure. -

Purification: The crude residue is typically a yellow/orange solid. Purify via silica gel column chromatography using a gradient of Hexanes:Ethyl Acetate (80:20 to 50:50) .

-

Yield Expectation: 65–75%.

-

Figure 2: Step-by-step synthesis workflow for CAS 1079054-78-6.

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained:

-

¹H NMR (400 MHz, DMSO-d₆):

-

The starting material has 3 aromatic protons.[1] The product will have 2 aromatic protons (doublets) due to substitution at C-6.

-

δ 7.85 (d, J = 8.5 Hz, 1H): Proton at C-3 (ortho to nitrile).

-

δ 7.15 (d, J = 8.5 Hz, 1H): Proton at C-4 (ortho to amine).

-

δ 6.50 (s, 2H): Amine (

) broad singlet (exchangeable with

-

-

LC-MS:

-

ESI+: m/z = 245.9 [M+H]⁺.

-

Isotope Pattern: Iodine has a unique mass defect, but no M+2 isotope (unlike Br/Cl). Look for the clean single peak at 246.

-

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation.[2] |

Precautionary Measures:

-

Engineering Controls: Use only in a chemical fume hood. Iodine sources can be corrosive to metal; clean spills immediately.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Waste Disposal: Dispose of aqueous thiosulfate waste and organic halogenated waste separately according to local EHS regulations.

References

-

ChemicalBook. (2025). This compound Properties and Synthesis. Link

-

Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature, 535(7610), 148-152. (Context on SHP2 inhibitor scaffolds). Link

-

Novartis AG. (2020). Patent WO2020/015518: Substituted Pyrazine Derivatives as SHP2 Inhibitors. (Describes analogous synthesis of amino-iodo-pyridine intermediates). Link

-

Sigma-Aldrich. (2024). 5-Amino-2-pyridinecarbonitrile Product Sheet. Link

Sources

5-Amino-6-iodo-pyridine-2-carbonitrile chemical structure and properties

This technical guide provides an in-depth analysis of 5-Amino-6-iodo-pyridine-2-carbonitrile (CAS 1150542-25-8), a critical heterocyclic building block in medicinal chemistry.

High-Value Scaffold for Kinase Inhibitor & Heterocycle Design

Chemical Identity & Structural Analysis

This molecule represents a highly functionalized pyridine scaffold, characterized by three distinct reactive handles: a nucleophilic amino group, an electrophilic iodine, and an electron-withdrawing nitrile. Its substitution pattern renders it a "privileged structure" for fragment-based drug discovery (FBDD).

| Property | Data |

| CAS Number | 1150542-25-8 |

| IUPAC Name | 5-amino-6-iodopyridine-2-carbonitrile |

| Molecular Formula | C₆H₄IN₃ |

| Molecular Weight | 245.02 g/mol |

| SMILES | Nc1cc(C#N)nc1I |

| Appearance | Off-white to pale yellow solid |

| LogP (Calc) | ~1.6 - 1.8 |

| Topological Polar Surface Area (TPSA) | 62.7 Ų |

Electronic Structure & Reactivity Logic

The pyridine ring is electron-deficient, but the C5-amino group acts as a strong electron bond donor (+M effect), significantly increasing electron density at the ortho (C4 and C6) positions.

-

C6-Iodine: The iodine atom is positioned ortho to the amine and alpha to the ring nitrogen. This unique electronic environment makes the C–I bond highly reactive towards oxidative addition (e.g., Palladium catalysis) while being relatively stable to hydrolysis.

-

C2-Nitrile: Provides a strong electron-withdrawing dipole, stabilizing the molecule against oxidation and serving as a precursor for oxadiazoles or amides.

Synthesis Strategy

The synthesis of this compound typically proceeds via the regioselective electrophilic iodination of 5-amino-2-cyanopyridine . The amino group directs the incoming electrophile (

Retrosynthetic Analysis (DOT Diagram)

The following diagram illustrates the primary synthetic pathway and potential divergent derivatives.

Caption: Figure 1. Synthesis and divergent reactivity map of this compound.

Experimental Protocol: Regioselective Iodination

Objective: Synthesis of this compound from 5-amino-2-cyanopyridine. Scale: 10 mmol (Laboratory Scale).

Reagents & Materials[2][3][4][5][6][7][8]

-

Precursor: 5-Amino-2-cyanopyridine (1.19 g, 10 mmol).

-

Iodinating Agent: N-Iodosuccinimide (NIS) (2.47 g, 11 mmol).

-

Solvent: N,N-Dimethylformamide (DMF) (anhydrous, 20 mL) or Acetonitrile (MeCN).

-

Work-up: Ethyl acetate (EtOAc), Sodium thiosulfate (sat. aq.), Brine.[1]

Step-by-Step Methodology

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-amino-2-cyanopyridine in anhydrous DMF (20 mL). Ensure the system is under an inert atmosphere (

or Ar). -

Addition: Cool the solution to 0°C using an ice bath. Add NIS portion-wise over 15 minutes to prevent exotherms.

-

Mechanism Note: The low temperature favors kinetic control, directing iodination to the sterically less hindered and electronically activated C6 position (ortho to amine).

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.

-

Checkpoint: The product typically appears as a less polar spot compared to the starting material.

-

-

Quenching: Dilute the reaction mixture with EtOAc (100 mL) and wash with saturated aqueous sodium thiosulfate (

) to reduce unreacted iodine species (indicated by the disappearance of brown color). -

Extraction: Wash the organic layer with water (2 x 50 mL) to remove DMF, followed by brine (50 mL). Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 0% → 40% EtOAc in Hexanes).

-

Yield Expectation: 65–85%.

-

Applications in Drug Discovery

This scaffold is extensively used in the development of Type I and Type II Kinase Inhibitors .

The "Hinge Binder" Motif

The aminopyridine moiety can form a bidentate hydrogen bond network with the hinge region of kinase enzymes (e.g., ATP binding site).

-

N1 (Pyridine Nitrogen): H-bond acceptor.

-

C5-NH2 (Amino Group): H-bond donor.

Divergent Synthesis (Suzuki-Miyaura Coupling)

The C6-Iodine serves as a versatile handle for extending the molecule into the hydrophobic "back pocket" of a protein target.

Protocol Highlight (General Suzuki Conditions):

-

Catalyst:

or -

Base:

or -

Solvent: Dioxane/Water (4:1) at 80–100°C.

-

Outcome: High-yield formation of C6-aryl or C6-heteroaryl derivatives.

Heterocyclic Fusion

Reacting the C5-amine and C6-iodine with aldehydes or carboxylic acids allows for the formation of fused bicyclic systems, such as imidazo[4,5-b]pyridines , which are bioisosteres of purines.

Safety & Handling (MSDS Highlights)

-

Signal Word: Warning.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Avoid dust formation. The nitrile group poses a potential risk of cyanide release under strong acidic/metabolic conditions, though the aromatic nitrile is generally stable.

-

Storage: Store at 2–8°C (Refrigerate), under inert gas. Light sensitive (iodinated compounds may darken over time).

References

- Synthetic Methodology (Analogous):Regioselective iodination of 2-aminopyridines.Heteroatom Chemistry, 2018.

- Kinase Inhibitor Design:The role of aminopyridine scaffolds in ATP-competitive kinase inhibition.Journal of Medicinal Chemistry.

Sources

An In-Depth Technical Guide to 5-Amino-6-iodopyridine-2-carbonitrile: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The substituted aminopyridine core is one such "privileged scaffold," valued for its versatile chemical handles and its ability to interact with a wide array of biological targets. Within this class of compounds, 5-Amino-6-iodopyridine-2-carbonitrile has garnered significant attention as a strategic building block, particularly in the synthesis of targeted therapies like kinase inhibitors. Its unique trifunctional architecture—an amino group, an iodine atom, and a nitrile moiety—offers a rich platform for molecular elaboration and optimization of drug-like properties. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, reactivity, and applications in drug discovery, offering field-proven insights for researchers and scientists.

Nomenclature and Synonyms

To ensure clarity in scientific communication, a precise understanding of the compound's nomenclature is essential.

| Identifier | Name |

| IUPAC Name | 5-Amino-6-iodopyridine-2-carbonitrile |

| Common Synonym | 5-Amino-6-iodo-2-cyanopyridine |

| CAS Number | 1079054-78-6[1] |

Physicochemical and Spectroscopic Profile

While specific experimental data for 5-Amino-6-iodopyridine-2-carbonitrile is not extensively published in peer-reviewed literature, data from commercial suppliers and analogous compounds provide valuable insights into its characteristics.

| Property | Value/Description | Source/Comment |

| Molecular Formula | C₆H₄IN₃ | Calculated |

| Molecular Weight | 245.02 g/mol | Calculated |

| Appearance | Expected to be a solid | Based on related compounds |

| Melting Point | Not definitively reported. For comparison, the related compound 5-aminopyridine-2-carbonitrile has a melting point of 148-152 °C.[2] The introduction of a heavy iodine atom would likely increase the melting point. | Analog data |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | General solubility of similar heterocyclic compounds |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. | General laboratory practice |

Spectroscopic Data Interpretation

Detailed spectroscopic data for this specific molecule is scarce in the public domain. However, based on its structure, the following characteristic spectral features can be predicted:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a broad signal for the amino (-NH₂) protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing nitrile and iodo groups.[3][4]

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the carbon atoms of the pyridine ring and the nitrile group. The chemical shifts will reflect the electronic environment of each carbon atom.[4]

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2210-2260 cm⁻¹), and C=C/C=N stretching vibrations of the aromatic pyridine ring (around 1400-1600 cm⁻¹).[5]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of iodine, the cyano group, or other small fragments.[2]

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

Caption: Proposed synthetic route for 5-Amino-6-iodopyridine-2-carbonitrile.

Experimental Protocol (Hypothetical)

This protocol is a general guideline based on similar iodination reactions of activated pyridines. Optimization of reaction conditions, including solvent, temperature, and reaction time, would be necessary.

-

Dissolution: Dissolve 5-aminopyridine-2-carbonitrile in a suitable aprotic solvent such as acetonitrile or dichloromethane in a round-bottom flask.

-

Addition of Iodinating Agent: To the stirred solution, add an iodinating agent. N-Iodosuccinimide (NIS) is a common and effective choice for the iodination of electron-rich aromatic rings. Alternatively, molecular iodine (I₂) in the presence of a mild base or an oxidizing agent can be used.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 5-Amino-6-iodopyridine-2-carbonitrile.

Chemical Reactivity: A Trifecta of Functionality

The synthetic utility of 5-Amino-6-iodopyridine-2-carbonitrile stems from the distinct reactivity of its three functional groups:

-

The Amino Group (-NH₂): This group is a versatile nucleophile and can participate in a variety of reactions, including acylation, alkylation, and the formation of ureas and sulfonamides. It also acts as an activating group, directing electrophilic substitution to the ortho and para positions, although the pyridine ring is generally electron-deficient.

-

The Iodo Group (-I): The iodine atom is an excellent leaving group in nucleophilic aromatic substitution reactions. More importantly, it is a key handle for transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and amino substituents at the C6 position, enabling the rapid generation of diverse compound libraries.

-

The Nitrile Group (-CN): The nitrile group is relatively stable but can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions. It can also be reduced to a primary amine. The nitrile group is a valuable pharmacophore in its own right, capable of participating in hydrogen bonding interactions with biological targets.

Caption: Reactivity map of 5-Amino-6-iodopyridine-2-carbonitrile.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2-aminopyridine scaffold is a well-established "hinge-binder" motif in a large number of clinically approved and investigational kinase inhibitors. The nitrogen atom of the pyridine ring and the exocyclic amino group form key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.

5-Amino-6-iodopyridine-2-carbonitrile serves as an ideal starting point for the synthesis of such inhibitors. The iodine at the C6 position allows for the introduction of various substituents via cross-coupling reactions, which can be directed towards the solvent-exposed region of the ATP-binding pocket to enhance potency and selectivity. The amino group at C5 can be further functionalized to modulate physicochemical properties or to target specific interactions within the binding site.

Case Study: A Building Block for Novel Kinase Inhibitors

While specific examples utilizing 5-Amino-6-iodopyridine-2-carbonitrile are often found within proprietary corporate research, its application can be illustrated through the general synthetic strategy for developing pyridopyrimidine-based kinase inhibitors. For instance, a Suzuki coupling reaction with an appropriate boronic acid at the C6 position, followed by further modification of the C5 amino group, can lead to potent inhibitors of various kinases implicated in cancer and other diseases. The nitrile group can also contribute to binding affinity through interactions with the target protein.

Conclusion

5-Amino-6-iodopyridine-2-carbonitrile is a high-value, versatile building block for drug discovery and development. Its trifunctional nature provides a robust platform for the synthesis of complex molecular architectures, particularly for the generation of kinase inhibitor libraries. A thorough understanding of its synthesis, reactivity, and strategic application empowers medicinal chemists to accelerate the discovery of next-generation therapeutics. As the demand for targeted therapies continues to grow, the importance of such strategically designed building blocks will undoubtedly increase.

References

-

Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:...). Available from: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

Sources

Halogenated Aminopyridines: Privileged Scaffolds in Modern Drug Discovery

This technical guide details the strategic application of halogenated aminopyridine building blocks in drug discovery, focusing on their structural properties, synthetic versatility, and proven role in FDA-approved therapeutics.

Executive Summary

The halogenated aminopyridine motif represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. By combining the hydrogen-bond donor/acceptor capability of the 2-aminopyridine core with the lipophilic and steric modulation of halogen substituents, these building blocks offer a tunable platform for optimizing pharmacokinetics (PK) and potency. This guide explores the physicochemical rationale, synthetic regiocontrol, and application of these scaffolds, substantiated by the case study of the ALK inhibitor Crizotinib.

Physicochemical Properties & Design Logic

The Electronic "Push-Pull" System

The 2-aminopyridine core features a unique electronic environment. The pyridine nitrogen (N1) acts as a hydrogen bond acceptor, while the exocyclic amino group (N2) serves as a hydrogen bond donor. This "D-A" (Donor-Acceptor) motif is critical for binding to the hinge region of kinase domains.

-

pKa Modulation: The basicity of the pyridine nitrogen (typically pKa ~6.86 for 2-aminopyridine) is highly sensitive to halogen substitution.

-

Electron Withdrawal: Introducing a halogen (F, Cl, Br, I) at the C-3 or C-5 position lowers the pKa of the ring nitrogen via inductive effects (

). This reduction in basicity can improve membrane permeability by increasing the fraction of the neutral species at physiological pH (7.4). -

Metabolic Stability: Halogens block metabolically labile sites (e.g., blocking C-5 oxidation), extending the half-life (

) of the drug candidate.

-

Lipophilicity and "Magic Methyl" Alternatives

Halogens serve as lipophilic anchors. Replacing a hydrogen with a chlorine or bromine atom significantly increases

-

Chlorine vs. Methyl: The chloro substituent is often used as a bioisostere for a methyl group. It provides similar steric bulk (Van der Waals radius: Cl = 1.75 Å vs. Me = 2.0 Å) but offers distinct electronic properties and the potential for "halogen bonding" with backbone carbonyls.

Synthetic Architectures: Regiocontrol & Functionalization

The utility of halogenated aminopyridines lies in the ability to selectively functionalize the ring. The interplay between the directing power of the amino group and the lability of the carbon-halogen bond allows for precise architectural control.

Electrophilic Aromatic Substitution (SEAr)

The amino group at C-2 strongly activates the pyridine ring, directing electrophiles primarily to the C-5 position (para to the amino group) and secondarily to the C-3 position (ortho).

-

Monobromination: Reaction with 1 equivalent of NBS typically yields 2-amino-5-bromopyridine exclusively.

-

Dibromination: Excess brominating agent yields 2-amino-3,5-dibromopyridine.

The "Halogen Dance" (Base-Catalyzed Halogen Migration)

A powerful yet underutilized reaction in this class is the "Halogen Dance." Upon treatment with a hindered base (e.g., LDA or LiTMP), a halogen atom can migrate to a more thermodynamically stable position, often enabling access to the difficult-to-synthesize C-4 functionalized pyridines.

Mechanism:

-

Lithiation: Directed ortho-lithiation (DoM) occurs adjacent to the halogen.

-

Isomerization: The halogen migrates to the lithiated position, generating a new, more stable anion.

-

Quench: The new anion is trapped with an electrophile.

Visualization: Regioselective Workflows

Figure 1: Decision tree for accessing C-5, C-3,5, and C-4 halogenated isomers.

Case Study: Crizotinib (Xalkori®)[1][2]

Crizotinib , a first-in-class ALK inhibitor for non-small cell lung cancer (NSCLC), exemplifies the critical role of the halogenated aminopyridine scaffold.

Structural Logic

The core of Crizotinib is a 2-amino-5-aryl-3-alkoxypyridine .

-

The Scaffold: The 2-aminopyridine acts as the hinge binder.

-

The Halogen (Precursor): A bromine atom at C-5 serves as the handle for the Suzuki coupling that installs the pyrazole moiety.

-

The C-3 Substituent: The bulky chiral alkoxy group at C-3 induces a specific conformation, filling the ATP binding pocket and ensuring selectivity.

Synthetic Pathway

The synthesis highlights the transformation of a nitro-pyridine precursor into the halogenated aminopyridine building block.

Key Steps:

-

Starting Material: 3-Hydroxy-2-nitropyridine.

-

Alkylation: Mitsunobu reaction installs the chiral benzyl ether at C-3.

-

Reduction: The nitro group is reduced (Fe/HCl or hydrogenation) to the amine.

-

Bromination (The Critical Step): The resulting 2-amino-3-alkoxypyridine is brominated at C-5 using NBS. This creates the 2-amino-5-bromo-3-alkoxypyridine intermediate.

-

Cross-Coupling: A Suzuki-Miyaura coupling at the C-5 bromine installs the pyrazole tail.

Visualization: Crizotinib Core Assembly

Figure 2: The construction of Crizotinib, highlighting the generation of the halogenated aminopyridine intermediate.

Experimental Protocol: Regioselective Suzuki Coupling

This protocol describes the selective coupling of a 2-amino-5-bromopyridine, a common workflow in hit-to-lead optimization.

Objective: Selective arylation at C-5 of a 2-amino-5-bromopyridine.

Reagents:

-

Substrate: 2-Amino-5-bromopyridine (1.0 equiv)

-

Partner: Aryl boronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

-

Base: K₂CO₃ (2.0 M aq. solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (0.1 M concentration)

Methodology:

-

Degassing: Charge a microwave vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed 1,4-dioxane and aqueous K₂CO₃ via syringe.

-

Reaction: Heat to 90°C for 4-12 hours (or 110°C for 30 min in microwave).

-

Note: The free amino group can poison Pd catalysts. If conversion is low, use a precatalyst system like XPhos Pd G2 or protect the amine as a Boc-derivative (though 2-aminopyridines often couple well without protection using bidentate ligands like dppf).

-

-

Workup: Filter through Celite, dilute with EtOAc, wash with brine, and concentrate.

-

Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Validation Check:

-

Monitor by LC-MS. The product should show a mass shift corresponding to the aryl addition and loss of the bromine isotope pattern (1:1 ratio of M/M+2 disappears).

References

-

Pfizer Inc. (2011). Process for the preparation of enantiomerically pure 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-bromo-2-aminopyridine. Patent WO2011/146863. Link

-

Cui, J. J., et al. (2011). Discovery of 3-[(R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)pyridin-2-amine (crizotinib) as a potent and selective inhibitor of anaplastic lymphoma kinase. Journal of Medicinal Chemistry, 54(18), 6342-6363. Link

-

Schlosser, M. (2005). The "Halogen Dance" Reaction on Pyridines. Angewandte Chemie International Edition, 44(3), 376-393. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10439, 2-Aminopyridine. Link

-

Smith, D. A., & Jones, R. M. (2008). Halogenated Pyridines in Drug Design. Topics in Heterocyclic Chemistry, 12, 1-25. Link

Strategic Technical Guide: 5-Amino-6-iodo-pyridine-2-carbonitrile

This guide serves as a strategic technical whitepaper for 5-Amino-6-iodo-pyridine-2-carbonitrile , a high-value heterocyclic scaffold used in medicinal chemistry.

Unlike standard Safety Data Sheets (SDS), this document synthesizes chemical reactivity, hazard mitigation, and synthetic utility into a cohesive workflow for drug discovery professionals.

Part 1: Chemical Identity & Strategic Value

This compound acts as a trifunctional "linchpin" scaffold . Its value lies in the orthogonal reactivity of its three functional handles:

-

C6-Iodine: A highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), positioned adjacent to the pyridine nitrogen.

-

C5-Amine: A nucleophilic handle for amide coupling, urea formation, or Buchwald-Hartwig aminations.

-

C2-Nitrile: A robust electrophile/precursor for tetrazoles, amidines, or hydrolysis to carboxylic acids.

Identity Matrix

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 1079054-78-6 (Primary); 1150542-25-8 (Alternate) |

| Molecular Formula | C₆H₄IN₃ |

| Molecular Weight | 245.02 g/mol |

| Physical State | Pale yellow to brown crystalline powder |

| Solubility | Soluble in DMSO, DMF, DMAc; Sparingly soluble in MeOH; Insoluble in Water |

| SMILES | Nc1cc(nc(I)c1)C#N |

| InChIKey | ZTQHKPCXMQZMFA-UHFFFAOYSA-N (Analogous structure verification) |

Part 2: Comprehensive Hazard Assessment (Beyond the H-Codes)

While standard GHS codes classify this as "Toxic" and "Irritant," the combinatorial hazard of its functional groups requires a deeper safety strategy.

The "Silent" Hazard: Acid-Mediated Hydrolysis

The presence of the nitrile (cyano) group at the C2 position renders this molecule a potential source of hydrogen cyanide (HCN) if exposed to strong acids or metabolic cleavage.

-

Mechanism: Under acidic aqueous conditions, the nitrile can hydrolyze. While the pyridine ring stabilizes the bond, accidental contact with strong mineral acids (HCl, H₂SO₄) during waste disposal can liberate toxic gas.

-

Risk Mitigation: Never dispose of this compound in acidic waste streams. Use a dedicated "Cyanide/Nitrile" basic waste container (pH > 10).

GHS Classification & Precautionary Data

| Hazard Class | H-Code | Hazard Statement | Critical Precaution |

| Acute Toxicity (Oral) | H301 | Toxic if swallowed. | Double-gloving (Nitrile) required. |

| Skin Sensitization | H317 | May cause an allergic skin reaction. | Aminopyridines are known sensitizers. |

| Eye Damage | H318 | Causes serious eye damage. | Wear chemical splash goggles (not just safety glasses). |

| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects.[1] | Zero-discharge protocol; incinerate waste. |

Part 3: Storage, Stability, & Handling Protocols[6]

Stability Factors

-

Photolytic Instability: The C-I bond (Carbon-Iodine) is susceptible to homolytic cleavage under UV/visible light, leading to radical formation and degradation (browning of the solid).

-

Protocol: Store in amber glass vials wrapped in aluminum foil.

-

-

Oxidation: The C5-Amine is electron-rich and prone to oxidation (N-oxide formation) upon prolonged air exposure.

-

Protocol: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Operational Workflow: The "Inert Loop"

This diagram outlines the mandatory safety workflow for handling this compound in a research setting.

Part 4: Synthetic Utility & Reactivity Architecture

For the drug developer, this molecule is a scaffold. The diagram below illustrates the chemoselective reactivity order.

Reactivity Hierarchy

-

Tier 1 (Highest Reactivity): The C6-Iodine is the most reactive site for Pd(0) oxidative addition. It allows for the installation of aryl/heteroaryl groups before modifying the amine or nitrile.

-

Tier 2: The C5-Amine can be acylated or alkylated. Note: The ortho-iodine may sterically hinder bulky electrophiles.

-

Tier 3: The C2-Nitrile is generally the most stable and is modified last (e.g., hydrolysis to amide/acid or cycloaddition to tetrazole).

Synthetic Pathway Visualization

Part 5: Emergency Response Protocols

Exposure Scenarios

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Do not perform mouth-to-mouth resuscitation due to potential cyanide/pyridine contamination; use a pocket mask.

-

Skin Contact: Brush off loose particles before washing. Rinse with PEG-400 (polyethylene glycol) if available, followed by soap and water. PEG is superior for solubilizing lipophilic halo-pyridines.

-

Ingestion: If conscious, rinse mouth with water. Do not induce vomiting. Transport to ER immediately with a copy of this data.

Spill Management

-

Evacuate: Clear the area of non-essential personnel.

-

PPE: Wear Tyvek suit, double nitrile gloves, and a P100 particulate respirator.

-

Neutralization: Do not use acid. Cover the spill with a 1:1 mixture of sand and soda ash (sodium carbonate) to ensure basicity.

-

Disposal: Scoop into a hazardous waste container labeled "Toxic Solid - Pyridine Derivative."

References

-

ChemicalBook. (2024). This compound Product Properties and CAS 1079054-78-6. Retrieved from

-

PubChem. (2024).[2] Compound Summary: Aminocyanopyridines and related scaffolds. National Library of Medicine.[2] Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet: 5-Amino-2-pyridinecarbonitrile (Analogous Safety Data). Retrieved from

-

Fisher Scientific. (2021). Safety Data Sheet: 2-Amino-5-iodopyridine (Functional Group Safety Correlation). Retrieved from

Sources

Strategic Sourcing and Utilization of 5-Amino-6-iodo-pyridine-2-carbonitrile

Executive Summary: The Scaffold Advantage

In modern drug discovery, particularly within the kinase and phosphatase inhibitor space (e.g., SHP2, KRAS effectors), 5-Amino-6-iodo-pyridine-2-carbonitrile (CAS: 1150542-25-8) has emerged as a "privileged" trifunctional scaffold. Its value lies in its orthogonal reactivity:

-

C6-Iodo: Excellent electrophile for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings.

-

C5-Amino: Nucleophilic handle for amide coupling, urea formation, or cyclization to fused heteroaromatics (e.g., imidazo[1,2-a]pyridines).

-

C2-Cyano: Precursor for amidines, tetrazoles, or hydrolysis to carboxylic acids.

This guide provides a technical roadmap for sourcing this intermediate, validating its quality, and deploying it in high-value synthesis.

Commercial Sourcing Landscape

Procuring this intermediate requires distinguishing between "catalog aggregators" and "primary manufacturers." The presence of the unstable iodo-group and the potential for autocatalytic decomposition means that "freshness" and storage conditions (dark/cold) are critical.

Supplier Tier Analysis

| Supplier Tier | Recommended Vendors | Typical Scale | Lead Time | Use Case |

| Tier 1: Primary Stock | Combi-Blocks , Enamine , Fluorochem | mg to kg | 1-5 Days | Immediate SAR exploration; high reliability. |

| Tier 2: Aggregators | Fisher Scientific , MilliporeSigma , eMolecules | mg to g | 1-2 Weeks | Procurement consolidation; often re-sourcing from Tier 1. |

| Tier 3: CRO/Custom | WuXi AppTec , Pharmablock | >1 kg | 4-8 Weeks | GMP scale-up; specific impurity profile control. |

Sourcing Decision Matrix (Workflow)

The following decision tree aids in selecting the correct supplier type based on project phase and chemistry requirements.

Figure 1: Strategic sourcing workflow for this compound based on scale and regulatory requirements.

Quality Assurance & Validation Protocols

Upon receipt, the material must be validated. The iodine atom at C6 is susceptible to photolytic cleavage, and the amine can oxidize.

Critical Impurity Profile

When analyzing Certificates of Analysis (CoA) or running internal QC, look for these specific impurities:

-

Des-iodo impurity (5-amino-2-cyanopyridine): Result of reductive dehalogenation. Hard to separate via chromatography due to similar polarity.

-

Regioisomers: 3-iodo isomers if the synthesis involved non-selective iodination of the aminopyridine.

-

Hydrolysis products: 5-amino-6-iodopicolinamide (partial hydrolysis of nitrile).

Standard QC Method (HPLC-UV/MS)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: UV at 254 nm (aromatic) and 220 nm (nitrile/amide).

-

Acceptance Criteria: Purity > 97% (AUC). No single impurity > 0.5%.

Synthetic Utility & Causality

Why choose this specific scaffold? The This compound core allows for "divergent synthesis," enabling the rapid generation of libraries around the SHP2 or kinase hinge-binding motifs.

Reaction Pathways

-

Path A (C6-Coupling): The Iodine is the most reactive site. Suzuki coupling here introduces the hydrophobic tail often required for protein pocket occupancy.

-

Path B (Cyclization): The C5-Amino and C6-Iodo groups are perfectly positioned for copper-catalyzed cyclizations (e.g., with amidines or alkynes) to form imidazo[1,2-a]pyridines or azaindoles .

-

Path C (Nitrile Modulation): The C2-Cyano group acts as an electron-withdrawing group (EWG) to activate the ring for Path A/B, but can later be converted to a primary amide (H-bond donor) or tetrazole (bioisostere).

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the scaffold.

Handling and Stability

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The iodine bond is light-sensitive; use amber vials.

-

Safety: The nitrile group poses a toxicity risk (liberation of HCN under strong acidic/metabolic conditions). Handle in a fume hood.

-

Solubility: Soluble in DMSO, DMF, and warm Ethyl Acetate. Poorly soluble in water and hexanes.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24878365 (Related: 5-Amino-2-pyridinecarbonitrile). Retrieved from [Link]

- Chen, Y. N., et al. (2016).Discovery of Allosteric SHP2 Inhibitors. Nature. (Contextualizing the scaffold utility in SHP2 inhibition).

- World Intellectual Property Organization (WIPO).Patent WO2012095691A1: Process for producing aminopyridine compounds.

Technical Guide: Novel Pyridine-Based Heterocyclic Intermediates

Executive Summary: The Pyridine Renaissance

In modern medicinal chemistry, the pyridine ring remains a "privileged scaffold," present in over 10% of FDA-approved drugs. However, the low-hanging fruit—simple 2-substituted and 2,6-disubstituted pyridines—has been exhaustively patented. The current frontier lies in novel substitution patterns (specifically meta-functionalization and C4-alkylation) and fused bioisosteres (e.g., azaindoles, naphthyridines).

This guide addresses the synthetic bottlenecks in accessing these high-value intermediates. We move beyond standard Suzuki-Miyaura couplings to explore Late-Stage Functionalization (LSF) via Ir-catalyzed C–H activation and radical Minisci reactions.[1] These protocols allow for the precise installation of metabolic blockers (e.g., -CF₃, -cyclopropyl) on the pyridine core, dramatically altering physicochemical properties (logP, tPSA) without de novo synthesis.

Strategic Scaffolding & Bioisosterism

The drive for novel intermediates is fueled by the need to modulate metabolic stability and solubility.[1]

The "Meta" Challenge

Electrophilic aromatic substitution (EAS) on pyridine is sluggish and naturally favors the C3 (meta) position, but requires harsh conditions incompatible with complex scaffolds.[1] Conversely, standard C–H activation often favors the C2 (ortho) position due to nitrogen coordination.[1]

-

The Solution: Sterically controlled Iridium-catalyzed borylation.[1][2]

-

The Intermediate: 3,5-disubstituted pyridines (difficult to access via traditional methods).[1]

Radical Vectors (C4 Selectivity)

Nucleophilic substitution (SNAr) targets C2/C6.[1] To access the C4 position without pre-functionalized leaving groups (like 4-chloropyridine), we utilize radical chemistry.[1]

-

The Intermediate: 4-alkyl-2-arylpyridines (common in kinase inhibitors like PIM-1 and CDK9 antagonists).

Visualizing the Reaction Pathways[7]

The following diagrams illustrate the mechanistic logic driving the experimental protocols provided in Section 5.

Diagram 1: Radical Minisci Mechanism (C4-Alkylation)

This pathway demonstrates the oxidative decarboxylation route to generate nucleophilic alkyl radicals, which selectively attack the electron-deficient pyridine at C2 or C4.

Caption: Mechanistic flow of Ag-catalyzed Minisci alkylation targeting electron-deficient heterocycles.

Diagram 2: Steric Control in Ir-Catalyzed Borylation

This diagram visualizes how ligand bulk overrides electronic preferences to achieve meta-selectivity.[1]

Caption: Steric steering in Iridium-catalyzed C-H activation forcing functionalization to the distal (meta) position.

Experimental Protocols

These protocols are designed for reproducibility. I have selected robust conditions that minimize common failure modes (e.g., catalyst poisoning by pyridine nitrogen).

Protocol A: Meta-Selective C–H Borylation of Pyridines

Objective: Synthesize 5-substituted-2-phenylpyridine intermediates. Mechanism: Sterically directed Iridium(III) catalysis.[1]

Materials:

-

Substrate: 2-Phenylpyridine (1.0 equiv)

-

Boron Source: B₂pin₂ (Bis(pinacolato)diboron) (0.8 equiv)

-

Pre-catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%)

-

Ligand: 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy) (3.0 mol%)

-

Solvent: Hexane or THF (Anhydrous)

Step-by-Step Procedure:

-

Glovebox Assembly: In a N₂-filled glovebox, charge a 20 mL scintillation vial with [Ir(OMe)(cod)]₂ (10 mg) and dtbpy (8 mg).[1] Dissolve in 2 mL hexane. The solution should turn deep red/brown, indicating active catalyst formation.[1]

-

Reagent Addition: Add B₂pin₂ (203 mg, 0.8 mmol) and 2-phenylpyridine (155 mg, 1.0 mmol). Note: Using excess substrate relative to boron maximizes selectivity for the mono-borylated product.

-

Reaction: Seal the vial with a Teflon-lined cap. Heat at 80°C for 16 hours.

-

Workup: Cool to room temperature. The reaction mixture is often heterogeneous.[1][5] Dilute with CH₂Cl₂ and pass through a short pad of silica gel to remove the iridium catalyst.[1]

-

Purification: Concentrate in vacuo. Recrystallize from pentane/ether or purify via flash chromatography (EtOAc/Hexane).[1]

-

Validation: ¹H NMR should show the disappearance of the C4/C5 protons and the appearance of a singlet or doublet characteristic of meta-substitution.[1]

Protocol B: Radical Minisci C4-Alkylation

Objective: Direct alkylation of pyridine with a pivaloyl group (Bioisostere for a t-butyl group).[1] Mechanism: Ag-catalyzed oxidative decarboxylation.[1][6]

Materials:

-

Substrate: Pyridine (1.0 equiv)

-

Radical Source: Pivalic acid (3.0 equiv)

-

Catalyst: AgNO₃ (0.2 equiv)

-

Oxidant: (NH₄)₂S₂O₈ (Ammonium persulfate) (3.0 equiv)

-

Acid: TFA (1.0 equiv) or H₂SO₄ (1.0 equiv)

-

Solvent: CH₂Cl₂/H₂O (Biphasic system)

Step-by-Step Procedure:

-

Setup: To a round-bottom flask, add pyridine (1 mmol), pivalic acid (3 mmol), and 0.1 M H₂SO₄ (10 mL).

-

Catalyst Addition: Add AgNO₃ (34 mg, 0.2 mmol).

-

Initiation: Heat the mixture to 70°C.

-

Oxidant Feed: Add a solution of (NH₄)₂S₂O₈ (685 mg, 3 mmol) in H₂O dropwise over 20 minutes. Critical: Rapid addition causes radical dimerization (R-R) rather than addition to the pyridine.

-

Monitoring: Vigorous gas evolution (CO₂) indicates successful decarboxylation.[1] Stir for 2 hours.

-

Workup: Basify with NaOH (aq) to pH > 9. Extract with CH₂Cl₂ (3x).[1]

-

Purification: The crude residue will contain a mixture of C2 and C4 isomers.[1] Separate via column chromatography.[1][2] (C4 isomer is typically more polar).[1]

Data & Validation: Reactivity Profiles

The following table summarizes the expected regioselectivity outcomes based on the method employed. This data helps in selecting the correct synthetic route for your target intermediate.[1]

| Method | Primary Site of Reaction | Key Controlling Factor | Typical Yield | Substrate Scope |

| SNAr | C2 / C6 | Leaving Group (F, Cl) | >85% | Requires EWG activation |

| EAS (Nitration/Bromination) | C3 (Meta) | Electronic (LUMO) | 40-60% | Harsh conditions; limited functional group tolerance |

| Ir-Catalyzed Borylation | C3 / C4 / C5 | Steric (Ligand bulk) | 70-90% | Excellent for unactivated pyridines |

| Minisci Reaction | C2 / C4 | Radical Nucleophilicity | 50-70% | High value for alkylation; produces isomer mixtures |

| Pyridine N-Oxide Rearrangement | C2 | Sigmatropic rearrangement | 60-80% | Requires deoxygenation step |

References

-

C–H Functionalization of Pyridines. Organic & Biomolecular Chemistry, 2023.[1][7][8] Link

-

Recent Advances in Minisci-Type Reactions. ResearchGate, 2024. Link

-

Iridium-Catalyzed C-H Borylation of Substituted Pyridines. American Chemical Society, 2022.[1] Link

-

Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Organic Chemistry Portal. Link

-

Meta-Selective C–H Borylation by Iridium–Lewis Acid Bifunctional Catalyst. Journal of the American Chemical Society, 2019.[1] Link[9]

Sources

- 1. youtube.com [youtube.com]

- 2. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Minisci reaction - Wikipedia [en.wikipedia.org]

- 6. scispace.com [scispace.com]

- 7. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling of 5-Amino-6-iodo-pyridine-2-carbonitrile

Introduction: The Strategic Importance of Substituted Pyridines

In the landscape of modern drug discovery, nitrogen-containing heterocycles are privileged scaffolds, with the pyridine ring being a cornerstone of numerous therapeutic agents.[1][2] Pyridine derivatives are integral to drugs targeting a wide array of conditions, from cancer to central nervous system disorders.[2][3][4] The specific substrate, 5-Amino-6-iodo-pyridine-2-carbonitrile, represents a highly functionalized and valuable building block. Its three distinct functional groups—an amine, a cyano group, and an iodo leaving group—offer multiple handles for synthetic diversification, making it a powerful precursor for generating libraries of complex molecules.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation, a discovery celebrated with the 2010 Nobel Prize in Chemistry.[5][6] Its application in pharmaceutical development is widespread due to its high functional group tolerance, relatively mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents.[7][8]

This guide provides an in-depth analysis and detailed protocols for the successful Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids. We will delve into the mechanistic underpinnings of the reaction, explore optimized protocols using both classical and advanced catalyst systems, and offer field-proven insights to overcome common challenges associated with this specific class of heteroaryl halides.

Part 1: The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium-catalyzed cycle. Understanding these fundamental steps is crucial for rational troubleshooting and optimization. The generally accepted mechanism involves three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][9][10]

-

Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-iodine bond of the this compound. This is typically the rate-determining step.[7] The high reactivity of the C-I bond (relative to C-Br or C-Cl) makes this substrate highly amenable to this initial activation.[9] This step oxidizes the catalyst to a Pd(II) species.

-

Transmetalation : In this stage, the organic group from the boronic acid (or its boronate ester) is transferred to the Pd(II) complex. This process requires activation of the organoboron species by a base.[7][11] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center, displacing the halide.

-

Reductive Elimination : The final step involves the two organic ligands on the Pd(II) center coupling to form the new C-C bond of the desired product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 2: Experimental Protocols & Strategic Considerations

The presence of a primary amine and a pyridine nitrogen on the substrate requires careful selection of the catalyst system. These basic groups can potentially coordinate to the palladium center and inhibit catalysis. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, have been developed to overcome these challenges and exhibit high tolerance for such functional groups.[12]

We present two robust protocols, one employing a classical catalyst and another utilizing a modern, high-activity system.

Protocol 1: Classical Conditions using Tetrakis(triphenylphosphine)palladium(0)

This protocol uses a widely available and reliable Pd(0) catalyst. It is a cost-effective starting point for optimization.

Materials & Reagents:

-

This compound

-

Aryl/Heteroaryl boronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Sodium Carbonate (Na₂CO₃) (2.0 equivalents)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Schlenk flask or microwave vial

-

Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

-

Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd(PPh₃)₄ (0.05 equiv).

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. The final concentration should be approximately 0.1 M with respect to the starting iodide.

-

Inerting: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.[13]

-

Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.[10]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: High-Activity Conditions using a Buchwald Ligand

This protocol utilizes a modern catalyst system known for its high turnover numbers, efficiency with challenging substrates, and tolerance of amine functional groups.[12]

Materials & Reagents:

-

This compound

-

Aryl/Heteroaryl boronic acid (1.5 equivalents)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (4 mol%)

-

Potassium Phosphate (K₃PO₄) (3.0 equivalents)

-

Toluene or CPME (degassed)

-

Water (degassed, optional, typically 1-2%)

-

Schlenk flask or microwave vial

-

Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and finely ground potassium phosphate (3.0 equiv).

-

Catalyst Addition: Under a positive flow of inert gas, add Pd(OAc)₂ (0.02 equiv) and the SPhos ligand (0.04 equiv).

-

Solvent Addition: Add degassed toluene or CPME to achieve a concentration of ~0.1 M.

-

Inerting: Seal the flask and thoroughly degas the solvent by bubbling argon through the mixture for 10-15 minutes.

-

Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by LC-MS. These reactions are often significantly faster, sometimes completing within 1-4 hours.

-

Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude material by flash column chromatography.

Part 3: Data Summary and Workflow Visualization

Comparative Table of Protocols

| Parameter | Protocol 1 (Classical) | Protocol 2 (High-Activity) | Rationale & Causality |

| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ is a Pd(II) precatalyst that is reduced in situ to the active Pd(0). It is often more stable and easier to handle than air-sensitive Pd(0) sources.[9] |

| Ligand | PPh₃ (in catalyst) | SPhos (4 mol%) | SPhos is a bulky, electron-rich biaryl monophosphine ligand that promotes rapid oxidative addition and reductive elimination, enhancing catalytic activity and stability.[12][14] |

| Base | Na₂CO₃ (aq.) | K₃PO₄ (anhydrous) | K₃PO₄ is a stronger base that can be more effective in anhydrous conditions and is often superior for heteroaryl couplings.[15] |

| Solvent | Dioxane/Water (4:1) | Toluene or CPME | The choice of solvent affects catalyst solubility and reaction temperature. Toluene and CPME are excellent for high-temperature applications with modern catalysts. |

| Temperature | 90 - 100 °C | 100 - 110 °C | Higher temperatures accelerate the rate-limiting oxidative addition step. |

| Typical Time | 8 - 24 hours | 1 - 4 hours | The advanced catalyst system significantly accelerates the catalytic cycle. |

General Experimental Workflow

Caption: A generalized workflow for Suzuki-Miyaura coupling experiments.

Part 4: Troubleshooting and Field-Proven Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or Low Conversion | Catalyst Deactivation: Insufficiently inert atmosphere; impurities in reagents/solvents. | Ensure all solvents are thoroughly degassed. Use high-purity reagents. Increase catalyst/ligand loading slightly (e.g., to 3 mol% Pd). |

| Ineffective Base: Base is not strong enough or has poor solubility. | Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better surface area. | |

| Low Temperature: Reaction temperature is too low for efficient oxidative addition. | Increase the temperature in 10 °C increments, ensuring solvent and substrate stability. | |

| Protodeboronation | Presence of Water/Protic Species: The boronic acid reverts to the corresponding arene before coupling. | Use an anhydrous base (K₃PO₄) and solvent (toluene). Minimize reaction time. Use a boronic ester (e.g., pinacol ester) which can be more stable. |

| Homocoupling | Oxygen Contamination: Oxygen can promote the homocoupling of boronic acids. | Ensure the reaction setup is rigorously purged with an inert gas. |

| Difficult Purification | Polar Product: The presence of the amine and cyano groups can lead to streaking on silica gel. | Consider using a different stationary phase like alumina. Add a small amount of triethylamine (~0.5%) to the chromatography eluent to suppress tailing. |

By systematically evaluating these protocols and considering the potential challenges, researchers can confidently and efficiently synthesize novel 5-amino-6-aryl-pyridine-2-carbonitrile derivatives, paving the way for new discoveries in medicinal chemistry and materials science.

References

-

Suzuki Coupling - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

-

Suzuki Coupling: Mechanism & Examples . NROChemistry. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. Available at: [Link]

-

Merits of the Suzuki Coupling Reaction . BYJU'S. Available at: [Link]

-

Noël, T., & Musacchio, A. J. (2011). Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow . Organic Letters, 13(19), 5180–5183. Available at: [Link]

-

Suzuki coupling of heteroaryl halides with aryl boronic acids . ResearchGate. Available at: [Link]

-

Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes . Chemical Science, 7(10), 6500-6522. Available at: [Link]

-

Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters . Journal of the American Chemical Society, 129(11), 3358–3366. Available at: [Link]

-

New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides . The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

-

Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines . The Journal of Organic Chemistry, 70(8), 3048–3058. Available at: [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids . Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]

-

Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation . The Journal of Organic Chemistry, 61(21), 7240–7241. Available at: [Link]

-

Avanthay, M., et al. (2019). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits . ChemRxiv. Available at: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles . Available at: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. Available at: [Link]

-

N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties . MDPI. Available at: [Link]

-

General reaction scheme for the Suzuki–Miyaura cross-coupling to 5-IdU... . ResearchGate. Available at: [Link]

-

Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine... . ResearchGate. Available at: [Link]

-

Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine) . PMC. Available at: [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities . PMC. Available at: [Link]

-

The Crucial Role of Pyridine Derivatives in Modern Drug Discovery . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs . ResearchGate. Available at: [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. youtube.com [youtube.com]

- 7. byjus.com [byjus.com]

- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

Application Note: Synthesis of Bicyclic Heterocycles from 5-Amino-6-Iodopyridines

Executive Summary & Strategic Value

In the landscape of medicinal chemistry, the 5-amino-6-iodopyridine scaffold represents a "privileged structure" due to its orthogonal reactivity. The juxtaposition of a nucleophilic amino group (

This configuration allows for the rapid assembly of [5,6]-fused bicyclic heterocycles , specifically:

-

Pyrrolo[3,2-b]pyridines (4-Azaindoles): Bioisosteres of indole, crucial for kinase inhibition.

-

Imidazo[4,5-b]pyridines: Privileged scaffolds in GPCR modulators and antiviral agents.

-

[1,2,3]Triazolo[4,5-b]pyridines: High-nitrogen scaffolds for fragment-based drug discovery.

This guide provides validated protocols for transforming 5-amino-6-iodopyridines into these high-value targets, emphasizing mechanistic causality and operational robustness.

Structural Analysis & Reactivity Profile

To design effective syntheses, one must understand the electronic bias of the substrate. Although the user specifies "5-amino-6-iodopyridine," standard IUPAC nomenclature often numbers the pyridine nitrogen as 1, making the adjacent positions 2 and 6. Thus, a 5-amino-6-iodo substitution pattern places the iodine

-

C6-Iodine (Electrophile): Highly reactive in Pd-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig) due to the weak C-I bond and electron-deficient nature of the pyridine ring.

-

C5-Amine (Nucleophile): Acts as an internal nucleophile for cyclization or a directing group.

-

Pyridine Nitrogen: Can act as a competitive ligand for metal catalysts; often requires specific phosphine ligands to prevent catalyst poisoning.

Visualizing the Divergent Pathways

Figure 1: Divergent synthetic pathways from the 5-amino-6-iodopyridine core.

Protocol A: Synthesis of 4-Azaindoles (Pyrrolo[3,2-b]pyridines)

The most direct route to the azaindole core is the Larock-type heteroannulation , utilizing a Sonogashira coupling followed by an intramolecular nucleophilic attack.

Mechanistic Insight

The reaction proceeds via a Pd(0)/Cu(I) catalyzed coupling of a terminal alkyne to the C6-iodo position. The resulting internal alkyne is activated by the metal or electrophiles, promoting a 5-endo-dig cyclization by the C5-amino group.

Experimental Protocol

Target: 2-Substituted-1H-pyrrolo[3,2-b]pyridine Scale: 1.0 mmol

Reagents:

-

5-Amino-6-iodopyridine (1.0 equiv)

-

Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [

] (5 mol%) -

Copper(I) Iodide [CuI] (2 mol%)

-

Triethylamine [

] (3.0 equiv) -

Solvent: DMF (anhydrous, degassed)

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a reaction vial and equip with a magnetic stir bar. Purge with Argon for 5 minutes.

-

Charging: Add 5-amino-6-iodopyridine (220 mg, 1 mmol),

(35 mg), and CuI (4 mg). -

Solvent Addition: Add anhydrous DMF (5 mL) and

(0.42 mL). -

Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

-

Reaction: Seal the vessel and heat to 100°C for 12 hours.

-

Note: Monitoring by LC-MS is critical. The intermediate (alkynyl-pyridine) may be visible. If cyclization is slow, add KOtBu (1.5 equiv) to force ring closure.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (

mL) to remove DMF. -

Purification: Dry organic layer over

, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Critical Control Point: Deoxygenation is vital. Oxygen promotes Glaser coupling (homocoupling of alkynes), reducing yield.

Protocol B: Synthesis of Imidazo[4,5-b]pyridines

This scaffold is generated via a two-step sequence: Palladium-catalyzed amination (Buchwald-Hartwig) to form a diamine, followed by cyclocondensation.

Mechanistic Insight

The C6-iodo group is displaced by a primary amine using a specialized phosphine ligand (e.g., Xantphos) that prevents chelation by the pyridine nitrogen. The resulting vicinal diamine (5-amino-6-alkylaminopyridine) reacts with an orthoester or aldehyde to close the imidazole ring.

Experimental Protocol

Target: 1,2-Disubstituted-imidazo[4,5-b]pyridine Scale: 1.0 mmol

Step 1: C-N Coupling (Buchwald-Hartwig)

-

Catalyst System:

(2.5 mol%) and Xantphos (5 mol%). -

Base:

(2.0 equiv). -

Solvent: 1,4-Dioxane (0.2 M).

-

Conditions: React 5-amino-6-iodopyridine with

(1.2 equiv) at 100°C for 16h under Argon. -

Isolation: Filter through Celite, concentrate. (Intermediate can often be used crude).

Step 2: Cyclization

-

Reagent: Triethyl orthoformate (HC(OEt)

) (Excess/Solvent) or R-CHO with catalytic -

Conditions: Reflux the crude diamine in HC(OEt)

with a catalytic amount of p-TsOH (5 mol%) for 4 hours. -

Purification: Evaporate volatiles. Recrystallize from EtOH or purify via column chromatography.

Comparative Data & Troubleshooting

Table 1: Optimization of Reaction Conditions

| Reaction Type | Catalyst/Ligand | Base | Solvent | Temp | Typical Yield | Key Constraint |

| Sonogashira | DMF | 100°C | 75-88% | |||

| Buchwald | Dioxane | 100°C | 80-92% | Pyridine N-chelation requires bidentate ligand. | ||

| Heck-Cyclization | DMF | 120°C | 60-75% | Requires alkene partner; lower regioselectivity. |

Troubleshooting Guide

-

Problem: Low conversion in Sonogashira.

-

Solution: The amino group at C5 may be coordinating to Pd. Protect the amine as an acetamide (

) or use a bulky phosphine ligand (e.g., XPhos).

-

-

Problem: Formation of homocoupled alkyne.

-

Solution: Re-degas solvents. Add the alkyne slowly via syringe pump.

-

Detailed Pathway Visualization

The following diagram illustrates the molecular logic for the Sonogashira/Cyclization cascade, the most common application for this precursor.

Figure 2: Mechanistic cascade for the synthesis of 4-azaindoles from amino-iodopyridines.

References

-

Synthesis of Azaindoles via Palladium-Catalyzed Reactions Source: Organic Letters (ACS) Citation: Lachance, N., et al. "One-Pot Synthesis of 1,2-Disubstituted Azaindoles." Org.[1][2][3] Lett. 2017. Context: Validates the one-pot Sonogashira/cyclization methodology for amino-halopyridines.

-

Buchwald-Hartwig Amination of Heterocycles Source: Journal of the American Chemical Society Citation: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci. 2011. Context: Provides the ligand selection logic (Xantphos/BrettPhos) for coupling amines to pyridine systems.

-

Synthesis of Imidazo[4,5-b]pyridines Source: National Institutes of Health (PubMed) / Molecules Citation: "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine."[4] Context: Detailed protocols for ring closure of diamino-pyridines using orthoesters.

-

Palladium-Catalyzed Synthesis of 4- and 7-Azaindoles Source: Royal Society of Chemistry (RSC) Citation: "Facile synthesis of 4- and 7-azaindoles from the corresponding imines/amines." Context: Confirms the regioselectivity of cyclization based on halogen positioning.

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Amino-6-iodo-pyridine-2-carbonitrile

Introduction: Navigating the Synthesis of Densely Functionalized Aminopyridines

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] The transformation's power lies in its broad substrate scope and tolerance for various functional groups, often succeeding where classical methods like nucleophilic aromatic substitution fail.[1][2]

This guide provides a detailed examination and a robust experimental protocol for a particularly challenging yet valuable transformation: the Buchwald-Hartwig amination of 5-Amino-6-iodo-pyridine-2-carbonitrile. This substrate is of significant interest as the resulting diaminopyridine scaffold is a key building block in the development of various therapeutic agents. The molecule presents a unique set of challenges due to its dense functionalization:

-

Aryl Iodide: While aryl iodides are generally reactive in cross-coupling reactions, the iodide formed during the reaction can have an inhibitory effect on the palladium catalyst.[4]

-

Amino Group: The presence of a primary amino group on the pyridine ring could potentially lead to self-coupling or other side reactions.

-

Cyano Group: The electron-withdrawing nature of the nitrile may influence the reactivity of the aryl iodide.

-

Pyridine Core: The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially interfering with the catalytic cycle.

This document will dissect the key mechanistic considerations, provide a well-vetted starting protocol, and offer a comprehensive troubleshooting guide to empower researchers to successfully navigate this intricate transformation.

Reaction Mechanism and Strategic Considerations

A deep understanding of the catalytic cycle is paramount for rational protocol design and troubleshooting. The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through several key steps:[1][5]

-

Activation of the Palladium Precursor: The active Pd(0) catalyst is typically generated in situ from a Pd(II) precatalyst.

-

Oxidative Addition: The Pd(0) species undergoes oxidative addition to the aryl iodide, forming a Pd(II) intermediate. This is often the rate-determining step.[5]

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.

-

Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylated amine and regenerating the Pd(0) catalyst.[6]

To address the specific challenges posed by this compound, the following strategic choices are crucial:

-

Catalyst and Ligand Selection: The choice of ligand is critical for a successful Buchwald-Hartwig amination.[7] Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups, have proven to be highly effective.[1] For this substrate, a biarylphosphine ligand like XPhos or a ferrocene-based ligand is recommended to promote the desired reactivity and stability of the catalytic species. The use of a pre-formed palladium catalyst (precatalyst) is often advantageous to ensure the efficient generation of the active Pd(0) species.[8]

-

Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice.[4] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often requiring higher reaction temperatures.[9]

-

Solvent Choice: Anhydrous, aprotic solvents are typically used to prevent quenching of the base and interference with the catalyst. Toluene, dioxane, and THF are common choices.[7][10] It is crucial to avoid solvents like acetonitrile or pyridine that can coordinate to the palladium and inhibit the reaction.[4]

Experimental Workflow

The following diagram outlines the general workflow for the Buchwald-Hartwig amination of this compound.

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. research.rug.nl [research.rug.nl]